molecular formula C21H17NO3 B10875767 5-Methoxy-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylic acid CAS No. 19616-12-7

5-Methoxy-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylic acid

Cat. No.: B10875767
CAS No.: 19616-12-7
M. Wt: 331.4 g/mol
InChI Key: PKTLXGAGORPEHN-UHFFFAOYSA-N
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Description

5-Methoxy-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylic acid is a heterocyclic compound with a fused indole ring system. It contains a carboxylic acid functional group, a methoxy group (–OCH₃), and a phenyl group. This compound has attracted attention due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes::

    Fischer Indole Synthesis:

Industrial Production Methods:: Unfortunately, specific industrial production methods for this compound are not widely documented. research and development in this area may yield more efficient and scalable processes.

Chemical Reactions Analysis

5-Methoxy-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylic acid can undergo various reactions:

    Oxidation: It may be oxidized under suitable conditions.

    Reduction: Reduction reactions can modify the functional groups.

    Substitution: The phenyl group can undergo substitution reactions.

    Common Reagents and Conditions: These depend on the specific reaction type and desired modifications.

    Major Products: The products formed will vary based on the reaction conditions.

Scientific Research Applications

This compound has diverse applications:

    Chemistry: Used as a building block in the synthesis of other compounds.

    Biology: Investigated for potential bioactivity, including antimicrobial and anticancer properties.

    Medicine: May have therapeutic applications, although further studies are needed.

    Industry: Its unique structure may find applications in materials science or organic electronics.

Mechanism of Action

The exact mechanism by which 5-Methoxy-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylic acid exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds, researchers often compare this compound with related indole derivatives to understand its uniqueness and potential advantages.

Properties

CAS No.

19616-12-7

Molecular Formula

C21H17NO3

Molecular Weight

331.4 g/mol

IUPAC Name

5-methoxy-2-methyl-1-phenylbenzo[g]indole-3-carboxylic acid

InChI

InChI=1S/C21H17NO3/c1-13-19(21(23)24)17-12-18(25-2)15-10-6-7-11-16(15)20(17)22(13)14-8-4-3-5-9-14/h3-12H,1-2H3,(H,23,24)

InChI Key

PKTLXGAGORPEHN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C3=CC=CC=C3)C4=CC=CC=C4C(=C2)OC)C(=O)O

solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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